2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
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Description
2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A study focused on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. The compounds were tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing significant antitumor activity. This suggests that similar compounds, including those related to "2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine," could potentially have applications in cancer research and treatment (Abdellatif et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Another study synthesized novel derivatives of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities. This indicates the potential of similar pyrazolo[1,5-a]pyrazine derivatives in the development of new antimicrobial and anti-inflammatory agents (Kendre et al., 2015).
Antibacterial Activities
Research on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application for pyrazolo[1,5-a]pyrazine derivatives in antibacterial treatments (Bildirici et al., 2007).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-8-9-19(17(3)12-15)20-13-21-22(23-10-11-25(21)24-20)26-14-18-7-5-4-6-16(18)2/h4-13H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEXPDOPEMHXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.